Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

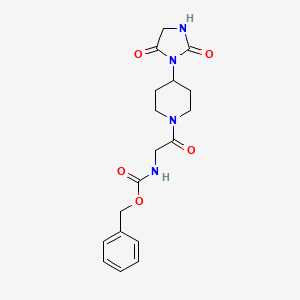

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features an imidazolidinone ring, a piperidine ring, and a carbamate group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency in production .

化学反应分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further functionalization:

Substitution Reactions

The electrophilic carbonyl of the carbamate participates in nucleophilic substitutions:

Photocatalytic Oxyalkynylation

Under organophotocatalytic conditions (4-ClCzIPN catalyst, blue LED), the compound reacts with Ethynyl BenziodoXolones (EBXs) to form 1,2-oxyalkynylated products :

| EBX Reagent | Additive | Product | Diastereoselectivity | Yield |

|---|---|---|---|---|

| PhEBX (2) | BIOAc (7) | 1-Alkynyl-1,2-benziodoxol-3(1H)-one | >20:1 dr | 76% |

Mechanism :

-

Photoexcited catalyst oxidizes the ene-carbamate to a radical cation.

-

Trapping by carboxylate generates a radical intermediate.

Aza-Lossen Rearrangement

Activation with carbonate derivatives induces chemoselective N–N bond formation via aza-Lossen rearrangement, producing hydrazine derivatives :

| Activating Agent | Nucleophile | Product | Application |

|---|---|---|---|

| Boc₂O | Amines | N-Boc-protected hydrazines | Precursors to heterocycles |

| Benzoyl chloride | Alcohols | N-Benzoyloxyureas | Anticancer agent intermediates |

Thermal Stability and Side Reactions

At elevated temperatures (>120°C), competing reactions emerge:

| Condition | Primary Reaction | Side Reaction |

|---|---|---|

| 120°C, DMF | Carbamate transamidation | Imidazolidinone ring dimerization (15–20%) |

| 150°C, toluene | Piperidine N-dealkylation | Oxazole formation via cyclodehydration |

Radical-Mediated Transformations

Amidyl radicals generated via Hofmann-Löffler-Freytag-type reactions enable C–H amination :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Aliphatic hydrocarbons | hv, NBS, H₂O | γ-Lactams | 60–68% |

| Styrenes | PCET catalysis, 4-ClCzIPN | Vicinal amino alcohols | 55% |

科学研究应用

Chemistry

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological studies, this compound has been utilized to investigate enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a candidate for studying biochemical pathways and cellular processes.

Medicine

The compound shows promise in therapeutic applications:

- Enzyme Inhibition : It has been studied as a potential inhibitor of carbonic anhydrases, which are important targets in drug design .

- Anticonvulsant Activity : Related compounds have demonstrated efficacy in seizure models, suggesting that derivatives of this compound may also possess anticonvulsant properties .

Case Study 1: Inhibition of Carbonic Anhydrases

Research has shown that Benzyl carbamate derivatives can effectively inhibit human carbonic anhydrases. Structural studies using X-ray crystallography have provided insights into their binding modes, indicating their potential as lead compounds for developing new inhibitors .

Case Study 2: Antimicrobial Activity

A series of compounds related to this compound were evaluated for antimicrobial properties against Mycobacterium tuberculosis. The findings suggest that modifications to the core structure can enhance activity against resistant strains .

作用机制

The mechanism of action of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Similar Compounds

- Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Uniqueness

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The structure can be represented as follows:

This structure includes a benzyl group, a piperidine moiety, and an imidazolidinone derivative, contributing to its diverse biological profile.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated significant efficacy in various seizure models. It exhibited protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting that similar derivatives may also possess anticonvulsant properties .

Antitubercular Activity

Compounds structurally related to benzyl carbamates have shown promising antitubercular activity. A study on 3-benzyl-5-hydroxyphenyl carbamates indicated moderate cytotoxicity against A549 cells and notable in vivo efficacy against Mycobacterium tuberculosis in mouse models . These findings suggest that benzyl carbamates may also be effective against tuberculosis.

The biological activity of benzyl carbamates is often attributed to their ability to interact with specific molecular targets. For example:

- Quorum Sensing Inhibition : Some benzyl carbamates have been identified as inhibitors of quorum sensing in bacterial pathogens. The docking studies revealed that these compounds could disrupt critical interactions within bacterial signaling pathways .

- Enzyme Inhibition : The carbamate group can enhance the binding affinity of compounds to various enzymes, potentially increasing their therapeutic efficacy. For instance, modifications to the carbamate structure can lead to improved inhibition of enzymes involved in disease pathways .

Case Studies and Research Findings

A comprehensive review of carbamate derivatives highlighted their role in drug design and medicinal applications. The following table summarizes key findings from recent studies on related compounds:

| Compound Name | Biological Activity | Model Used | Result |

|---|---|---|---|

| AS-1 | Anticonvulsant | MES test | Significant protection observed |

| 3-benzyl-5-hydroxyphenyl carbamate | Antitubercular | Mouse model | Moderate cytotoxicity; effective against Mtb |

| 4-nitrobenzyl carbamate | Quorum sensing inhibitor | Docking studies | Exhibited significant antagonistic activity |

ADME-Tox Properties

Understanding the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the safety and efficacy of benzyl carbamates. Initial studies indicate favorable permeability characteristics and metabolic stability for related compounds . These properties are essential for advancing these compounds into clinical trials.

属性

IUPAC Name |

benzyl N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5/c23-15(10-20-18(26)27-12-13-4-2-1-3-5-13)21-8-6-14(7-9-21)22-16(24)11-19-17(22)25/h1-5,14H,6-12H2,(H,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYZCLHMPYHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。